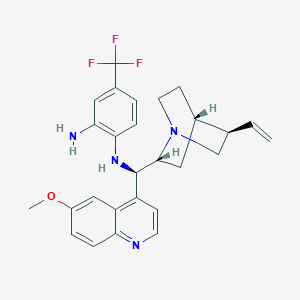

![molecular formula C25H16O B3069175 螺[芴-9,9'-氧杂蒽] CAS No. 159-62-6](/img/structure/B3069175.png)

螺[芴-9,9'-氧杂蒽]

描述

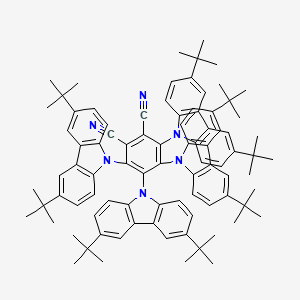

Spiro[fluorene-9,9’-xanthene] (SFX) is a novel class of spirofluorenes . It has a three-dimensional conformation, spiro-conjugation effect, and rigid steric hindrance . SFX has been functionalized with terminal diketopyrrolopyrrole units to generate a promising, three-dimensional non-fullerene acceptor .

Synthesis Analysis

SFX can be synthesized using a one-pot method . It has been functionalized with terminal diketopyrrolopyrrole units using the Suzuki cross-coupling reaction . An unexpected one-pot synthetic approach toward SFX under excessive MeSO3H conditions has also been developed .

Molecular Structure Analysis

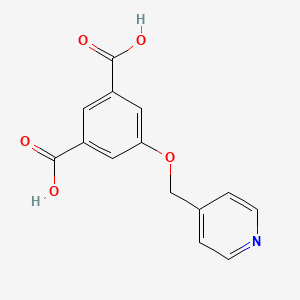

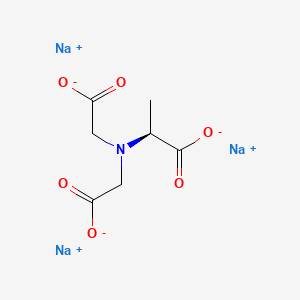

SFX consists of xanthene and fluorene moieties connected by a sp3-hybridized carbon . It exhibits an orthogonal geometry for the spiro-structure . The possible π–π interactions from the two kinds of planar fused rings (xanthene and fluorene) with a nearly perpendicular configuration form an interlocked packing mode in the aggregated state .

Chemical Reactions Analysis

The key step in the synthesis of SFX involves a thermodynamically controlled cyclization reaction . SFX has been functionalized with terminal diketopyrrolopyrrole units .

Physical And Chemical Properties Analysis

SFX has a molecular weight of 332.4 g/mol . It has a three-dimensional conformation, spiro-conjugation effect, and rigid steric hindrance . SFX displayed promising optoelectronic properties and the HOMO/LUMO energy levels complementary to the commercially available and commonly used donor polymers P3HT and PTB7 .

科学研究应用

Perovskite Solar Cells (PSCs)

Background::- The planar n–i–p PSC with dopant-free SP-SMe HTM achieves a remarkable maximum power conversion efficiency (PCE) of 21.95% , outperforming other HTMs .

Non-Fullerene Acceptors

Background::- This modification generates a promising, three-dimensional non-fullerene acceptor, potentially revolutionizing organic solar cell technology .

Phosphorescent Organic Light-Emitting Devices (PHOLEDs)

Background::- Despite lacking conventional hole- or electron-transporting units, it efficiently facilitates light emission .

Anti-Counterfeiting and Information Encryption

Background::- It responds to mechanical stress by emitting light, making it suitable for anti-counterfeiting, information encryption, and multifunctional blue OLEDs .

Biomedical Imaging and Sensing

Background::作用机制

Target of Action

Spiro[fluorene-9,9’-xanthene] (SFX) is primarily used in the field of optoelectronics . It serves as a hole-transporting material (HTM) in devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs) . The primary targets of SFX are the donor polymers in these devices, such as P3HT and PTB7 .

Mode of Action

SFX interacts with its targets through its optoelectronic properties . It has been functionalized with terminal diketopyrrolopyrrole units to generate a promising, three-dimensional non-fullerene acceptor .

Biochemical Pathways

In the field of perovskite optoelectronics, SFX affects the hole-transporting pathways . It plays a vital role in hole collection and transportation, significantly impacting the power conversion efficiency (PCE) and overall stability of photovoltaic devices .

Pharmacokinetics

For instance, SFX exhibits excellent solubility in commonly used film-processing solvents such as chlorobenzene and o-dichlorobenzene . This solubility facilitates its incorporation into devices and impacts its availability to interact with its targets.

Result of Action

The result of SFX’s action is the enhancement of device performance. For instance, devices using SFX as an HTM have shown high power conversion efficiencies . In addition, SFX-based luminophores have demonstrated aggregation-induced emission (AIE) activity, exhibiting weak emission in dilute solution and enhanced emission in the H-aggregate state .

Action Environment

The action, efficacy, and stability of SFX can be influenced by environmental factors. For instance, the molecular engineering of SFX plays an important role in enhancing the performance and stability of PSCs . Furthermore, the molecular structure of SFX, including the positions of fluorination on the peripheral aniline units and their substitutions on the SFX core, can affect its optoelectronic performance .

安全和危害

未来方向

属性

IUPAC Name |

spiro[fluorene-9,9'-xanthene] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16O/c1-3-11-19-17(9-1)18-10-2-4-12-20(18)25(19)21-13-5-7-15-23(21)26-24-16-8-6-14-22(24)25/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNLHOMPVNTETJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5OC6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[fluorene-9,9'-xanthene] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of Spiro[fluorene-9,9'-xanthene]?

A1: Spiro[fluorene-9,9'-xanthene] consists of a fluorene unit and a xanthene unit connected through a spiro carbon atom at the 9-position of both units. This spiro connection leads to a rigid, non-planar, and three-dimensional structure.

Q2: What are the key spectroscopic characteristics of SFX?

A2: SFX derivatives typically exhibit strong absorption in the UV region and emit blue light. The exact absorption and emission wavelengths can be fine-tuned by incorporating different substituents onto the SFX core. [, , , ]

Q3: Why is Spiro[fluorene-9,9'-xanthene] considered a promising material for organic electronics?

A3: SFX offers several advantages for organic electronics, including high thermal stability, good film-forming properties, and the ability to be easily functionalized with various electron-donating or electron-withdrawing groups to tune its electronic properties. [, , , ]

Q4: What are the primary applications of SFX in organic light-emitting diodes (OLEDs)?

A4: SFX derivatives have been successfully employed as both blue-light-emitting materials [] and host materials for phosphorescent OLEDs [, ] due to their high triplet energy levels and ability to prevent aggregation-caused quenching.

Q5: How does SFX contribute to the performance of perovskite solar cells (PSCs)?

A5: SFX derivatives have emerged as promising hole-transporting materials (HTMs) in PSCs. Their deep highest occupied molecular orbital (HOMO) levels, high hole mobilities, and good film-forming properties contribute to efficient hole extraction and transport within the device, leading to high power conversion efficiencies. [, , , ]

Q6: How does the position of substituents on the SFX core affect the material properties?

A6: The position of substituents on the SFX core significantly influences the electronic properties, solubility, and packing behavior of the resulting materials. For example, studies have shown that attaching triphenylamine (TPA) units to the fluorene moiety of SFX increases the free energy change for hole extraction, while attaching them to the xanthene unit governs the glass transition temperature (Tg). []

Q7: What strategies are employed to enhance the solubility and processability of SFX derivatives?

A7: Introducing bulky alkyl chains or alkoxy groups to the SFX core is a common strategy to improve the solubility of SFX derivatives in common organic solvents, facilitating solution processing techniques for device fabrication. [, ]

Q8: How can the optoelectronic properties of SFX be tuned for specific applications?

A8: Incorporating electron-donating or electron-withdrawing groups onto the SFX core allows for fine-tuning of the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, influencing the absorption, emission, and charge transport properties of the material. [, ]

Q9: How is computational chemistry used to study SFX-based materials?

A9: Computational techniques, like Density Functional Theory (DFT) calculations, are employed to predict the electronic properties, molecular geometries, and packing arrangements of SFX derivatives. These insights guide the design of new materials with improved performance. [, ]

Q10: What are the key findings from molecular dynamics (MD) simulations on SFX-based systems?

A10: MD simulations provide valuable insights into the conformational behavior and packing arrangements of SFX derivatives in the solid state. This information helps researchers understand how structural modifications impact the material's morphology and charge transport properties. []

Q11: How does the spiro-configuration of SFX contribute to material stability?

A11: The rigid, non-planar structure of SFX reduces intermolecular interactions and aggregation, enhancing thermal and morphological stability. This is crucial for long-term device performance. [, ]

Q12: What factors influence the efficiency and stability of SFX-based PSCs?

A12: The performance of SFX-based PSCs depends on factors like the HTM's energy level alignment with the perovskite layer, hole mobility, film morphology, and interfacial contact stability. Optimizing these parameters is crucial for achieving high efficiency and long-term stability. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

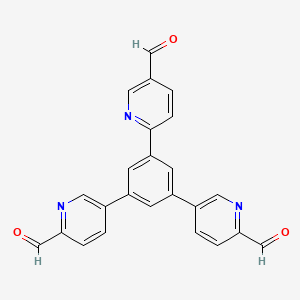

![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)